molecular formula C9H10ClN3 B7953575 1-Hydrazinoisoquinoline hydrochloride

1-Hydrazinoisoquinoline hydrochloride

Cat. No.: B7953575
M. Wt: 195.65 g/mol
InChI Key: UGZXNRIHBMUQJI-UHFFFAOYSA-N
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Description

1-Hydrazinoisoquinoline hydrochloride (CAS 15793-94-9) is a chemical compound with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol. It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound's core structure features a hydrazine group attached to the 1-position of the isoquinoline ring system. This functional group makes it a key precursor for the preparation of various N-heterocycles through condensation reactions, as detailed in patent literature . Researchers utilize this reagent to synthesize diverse heterocyclic compounds with potential biological activity. While direct studies on this exact molecule are limited, its structural class is of significant research interest. Hydrazine-linked quinoline and isoquinoline derivatives are extensively explored in pharmaceutical research for their anticancer potential . These derivatives can act through multiple mechanisms, including growth factor inhibition, angiogenesis inhibition, and tubulin inhibition . Furthermore, hydrazino-quinoline based hydrazones are investigated for other bioactivities, such as anti-HIV and antimicrobial properties, due to their ability to act as multicenter chelators and interact with biological targets . Product Specifications: • CAS Number: 15793-94-9 • Molecular Formula: C 9 H 9 N 3 • Molecular Weight: 159.19 g/mol • SMILES: n1c(c2c(cc1)cccc2)NN Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

isoquinolin-1-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZXNRIHBMUQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-ylhydrazine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of isoquinolin-1-ylhydrazine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinoisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of isoquinolin-1-ylhydrazine.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted isoquinoline derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-hydrazinoisoquinoline hydrochloride with structurally related isoquinoline derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis
This compound Not explicitly provided C₉H₉N₃·HCl (inferred) ~197.6 (calculated) Hydrazine at 1-position Likely intermediate for pharmaceuticals; potential biological activity .
1-Hydroxyisoquinoline 491-30-5 C₉H₇NO 145.16 Hydroxyl at 1-position Used in organic synthesis; computed properties suggest moderate BBB permeability .
1-Chloroisoquinoline-7-carboxylic acid hydrochloride 223671-54-3 C₁₀H₇Cl₂NO₂ 264.08 Chlorine at 1-position, carboxylic acid at 7-position Pharmaceutical intermediate; synthesized via chlorination and carboxylation .
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Not provided C₁₁H₁₆ClNO₃ (inferred) ~253.7 (calculated) Tetrahydro ring, hydroxyl, and hydroxymethyl groups Reference standard for pharmaceutical analysis; stereochemical purity critical for QA/QC .
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 103030-69-9 C₁₀H₁₄ClNO 199.68 Methoxy at 5-position, tetrahydro ring Studied in medicinal chemistry for CNS activity; synthetic routes involve cyclization .

Key Research Findings

Structural and Functional Differences

  • Chlorine substituents (e.g., in 1-chloroisoquinoline derivatives) improve metabolic stability and lipophilicity, critical for drug design . Tetrahydroisoquinoline derivatives (e.g., 5-methoxy compound) exhibit conformational rigidity, favoring receptor binding in neurological targets .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Hydrazinoisoquinoline hydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves hydrazine substitution on isoquinoline derivatives under controlled acidic conditions. Key steps include refluxing in ethanol with hydrazine hydrate and hydrochloric acid, followed by recrystallization. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference with PubChem’s standardized spectral data for consistency . For pharmacopeial compliance, use certified reference standards (e.g., USP/EP) and compare retention times or spectral matches .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) . Store in airtight containers at 2–8°C to prevent hygroscopic degradation . In case of spills, neutralize with sodium bicarbonate and dispose of waste via regulated chemical disposal protocols . Regularly update safety data sheets (SDS) to reflect current hazard classifications .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹) with liquid chromatography-mass spectrometry (LC-MS) for molecular ion validation. X-ray crystallography (e.g., using SHELX software) can resolve atomic coordinates and hydrogen bonding patterns, as demonstrated in similar isoquinoline derivatives . Cross-validate results against PubChem’s computed InChI keys and spectral libraries .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) between synthesized batches of this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Use deuterated dimethyl sulfoxide (DMSO-d₆) for NMR to stabilize the hydrazine moiety and suppress proton exchange. For MS, employ high-resolution (HR-MS) with electrospray ionization (ESI+) to distinguish between isobaric impurities and isotopic peaks. Document all solvent grades, instrument parameters (e.g., magnetic field strength, collision energy), and batch-specific conditions to isolate variables .

Q. What methodologies are optimal for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

  • For thermal stability : Store samples at 40°C/75% relative humidity (RH) for 6 months, analyzing degradation via HPLC every 30 days.
  • For photostability : Expose to 1.2 million lux-hours of UV light and monitor for photolytic byproducts using LC-MS/MS.
  • Quantify degradation products (e.g., isoquinoline analogs) against validated calibration curves. Adjust storage protocols based on Arrhenius equation predictions .

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound while minimizing variability?

  • Methodological Answer : Use a randomized, blinded design with triplicate technical replicates. For in vitro assays (e.g., enzyme inhibition), apply a 10-point logarithmic dilution series (1 nM–100 µM) and normalize activity to vehicle controls. Include internal standards (e.g., stable isotope-labeled analogs) to correct for plate-to-plate variability. For in vivo studies, adhere to ARRIVE guidelines for sample size calculation and endpoint criteria, ensuring statistical power ≥80%. Data should be recorded in ISO8601-compliant formats (e.g., yyyymmdd) to avoid transcription errors .

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